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Compound of Interest

Compound Name: PD 135158

Cat. No.: B15616566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis and purification of PD 135158, a

potent and selective antagonist of the Cholecystokinin B (CCK-B) receptor. The synthesis is

based on the reaction of 2,6-diisopropylaniline with a reactive isocyanate intermediate derived

from 4-(dimethylamino)phenylacetic acid. Purification is achieved through recrystallization,

yielding a high-purity product suitable for in-vitro and in-vivo research applications. This

application note also includes a summary of the CCK-B receptor signaling pathway and

relevant quantitative data for the synthesis process.

Introduction
PD 135158 is a non-peptide small molecule that selectively antagonizes the CCK-B receptor, a

G-protein coupled receptor predominantly found in the central nervous system and the

gastrointestinal tract. Due to its role in modulating anxiety, pain perception, and gastric acid

secretion, the CCK-B receptor is a significant target for drug development. PD 135158 serves

as a valuable pharmacological tool for studying the physiological and pathological roles of the

CCK-B receptor. The following protocols detail a reliable method for its laboratory-scale

synthesis and purification.
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Table 1: Synthesis Reactants and Conditions

Reagent/Parameter
Molar Mass ( g/mol
)

Amount Molar Equivalents

2,6-Diisopropylaniline 177.29 1.0 g 1.0

4-

(Dimethylamino)pheny

lacetic acid

179.22 1.01 g 1.0

Triphosgene 296.75 0.56 g 0.33

Triethylamine 101.19 1.5 mL 2.0

Dichloromethane - 50 mL -

Reaction Time - 2 hours -

Reaction Temperature - 0 °C to Room Temp -

Table 2: Purification and Product Characterization

Parameter Value

Purification Method Recrystallization

Recrystallization Solvent Ethanol/Water

Typical Yield 85-95%

Purity (by HPLC) >98%

Appearance White to off-white solid

Melting Point 188-190 °C
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This protocol is based on the general principle of reacting an amine with an in-situ generated

isocyanate.

Materials:

2,6-Diisopropylaniline

4-(Dimethylamino)phenylacetic acid

Triphosgene

Triethylamine

Dichloromethane (DCM), anhydrous

Ethanol

Deionized Water

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Rotary evaporator

Standard glassware for filtration and recrystallization

Procedure:

Isocyanate Formation (In-situ):

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add 4-(dimethylamino)phenylacetic acid (1.01 g, 1.0 eq).

Add anhydrous dichloromethane (30 mL) and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of triphosgene (0.56 g, 0.33 eq) in anhydrous dichloromethane (10

mL) to the stirred suspension via a dropping funnel over 15-20 minutes.

After the addition is complete, add triethylamine (1.5 mL, 2.0 eq) dropwise to the reaction

mixture.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir

for an additional 1 hour. The formation of the isocyanate can be monitored by IR

spectroscopy (characteristic peak around 2250-2270 cm⁻¹).

Urea Formation:

In a separate flask, dissolve 2,6-diisopropylaniline (1.0 g, 1.0 eq) in anhydrous

dichloromethane (10 mL).

Slowly add the solution of 2,6-diisopropylaniline to the freshly prepared isocyanate

solution at room temperature.

Stir the reaction mixture at room temperature for 2 hours.

Work-up:

After the reaction is complete, wash the reaction mixture with 1M HCl (2 x 20 mL) and

then with saturated sodium bicarbonate solution (2 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of PD 135158
Procedure:

Recrystallization:

Dissolve the crude PD 135158 in a minimal amount of hot ethanol.

Slowly add deionized water dropwise until the solution becomes slightly turbid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15616566?utm_src=pdf-body
https://www.benchchem.com/product/b15616566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

facilitate complete crystallization.

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold

ethanol/water mixture.

Dry the purified product under vacuum to a constant weight.

Purity Assessment:

The purity of the final product can be assessed by High-Performance Liquid

Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. A

typical HPLC method for urea derivatives would involve a C18 reverse-phase column with

a mobile phase gradient of acetonitrile and water.

Signaling Pathway and Experimental Workflow
CCK-B Receptor Signaling Pathway
PD 135158 acts as an antagonist at the CCK-B receptor. The binding of the endogenous

agonist, cholecystokinin (CCK) or gastrin, to the CCK-B receptor, which is a Gq-protein coupled

receptor, initiates a signaling cascade. This cascade involves the activation of Phospholipase C

(PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium, while DAG activates Protein Kinase C (PKC). These events can subsequently lead to

the activation of downstream pathways, including the Mitogen-Activated Protein Kinase

(MAPK) cascade, ultimately influencing cellular processes like proliferation and secretion.
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Caption: CCK-B receptor signaling pathway.

Experimental Workflow: Synthesis and Purification of
PD 135158
The overall workflow for the preparation of pure PD 135158 involves a two-stage process:

chemical synthesis followed by purification.
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Caption: Workflow for PD 135158 synthesis.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Purification of PD 135158]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616566#pd-135158-synthesis-and-purification-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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